3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
Brand Name: Vulcanchem
CAS No.: 104123-92-4
VCID: VC20815347
InChI: InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33?
SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5
Molecular Formula: C33H29N3OS
Molecular Weight: 515.7 g/mol

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

CAS No.: 104123-92-4

Cat. No.: VC20815347

Molecular Formula: C33H29N3OS

Molecular Weight: 515.7 g/mol

* For research use only. Not for human or veterinary use.

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone - 104123-92-4

Specification

CAS No. 104123-92-4
Molecular Formula C33H29N3OS
Molecular Weight 515.7 g/mol
IUPAC Name (5E)-3-[(dibenzylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33?
Standard InChI Key DJKXBCAPYZOSNS-LGWDRCPQSA-N
Isomeric SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC5=CC=CC=C5
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator